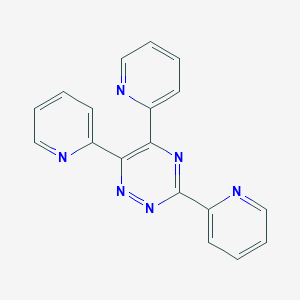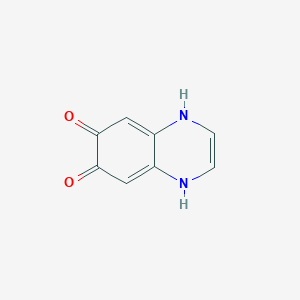
6,7-Quinoxalinediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Quinoxalinediol is a heterocyclic organic compound that has been widely used in scientific research due to its unique properties. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which has been implicated in various neurological disorders. In
Wissenschaftliche Forschungsanwendungen
6,7-Quinoxalinediol has been extensively used in scientific research as an 6,7-Quinoxalinediol receptor antagonist. It has been shown to have neuroprotective effects in various animal models of neurological disorders such as stroke, traumatic brain injury, and epilepsy. It has also been used to study the role of 6,7-Quinoxalinediol receptors in learning and memory processes.
Wirkmechanismus
6,7-Quinoxalinediol acts as a competitive antagonist of the 6,7-Quinoxalinediol receptor by binding to the glycine site of the receptor. This prevents the binding of glycine, which is necessary for the activation of the receptor. As a result, the influx of calcium ions into the cell is reduced, which can prevent excitotoxicity and cell death.
Biochemische Und Physiologische Effekte
The blockade of 6,7-Quinoxalinediol receptors by 6,7-Quinoxalinediol has been shown to have various biochemical and physiological effects. It can reduce the release of glutamate, which is an excitatory neurotransmitter that can cause cell death in high concentrations. It can also reduce the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, it can increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
6,7-Quinoxalinediol has several advantages for lab experiments. It is a potent and selective antagonist of the 6,7-Quinoxalinediol receptor, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. It is also relatively easy to synthesize and can be obtained in large quantities. However, 6,7-Quinoxalinediol has some limitations. It is not very water-soluble, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on 6,7-Quinoxalinediol. One area of interest is the development of more water-soluble analogs of the compound, which could improve its effectiveness in vivo. Another area of interest is the study of the role of 6,7-Quinoxalinediol receptors in psychiatric disorders such as depression and schizophrenia. Additionally, 6,7-Quinoxalinediol could be used in combination with other drugs to enhance its neuroprotective effects. Finally, the development of new techniques for delivering 6,7-Quinoxalinediol to the brain could open up new avenues for the treatment of neurological disorders.
Conclusion:
In conclusion, 6,7-Quinoxalinediol is a valuable tool for scientific research due to its unique properties as an 6,7-Quinoxalinediol receptor antagonist. It has been extensively studied for its neuroprotective effects and its role in learning and memory processes. While it has some limitations, it remains an important compound for the study of neurological disorders. Future research on 6,7-Quinoxalinediol could lead to new treatments for these disorders and a better understanding of the role of 6,7-Quinoxalinediol receptors in the brain.
Synthesemethoden
The synthesis of 6,7-Quinoxalinediol involves the condensation of o-phenylenediamine with glyoxal in the presence of an acidic catalyst. This reaction yields a mixture of 6,7-Quinoxalinediol and its isomer, 2,3-Quinoxalinediol. The two isomers can be separated using various chromatography techniques.
Eigenschaften
CAS-Nummer |
19506-20-8 |
|---|---|
Produktname |
6,7-Quinoxalinediol |
Molekularformel |
C8H6N2O2 |
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
quinoxaline-6,7-diol |
InChI |
InChI=1S/C8H6N2O2/c11-7-3-5-6(4-8(7)12)10-2-1-9-5/h1-4,11-12H |
InChI-Schlüssel |
SFLNSLDMKUWYHC-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CNC2=CC(=O)C(=O)C=C2N1 |
SMILES |
C1=CN=C2C=C(C(=CC2=N1)O)O |
Kanonische SMILES |
C1=CNC2=CC(=O)C(=O)C=C2N1 |
Synonyme |
6,7-Quinoxalinediol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



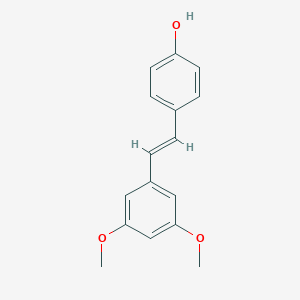
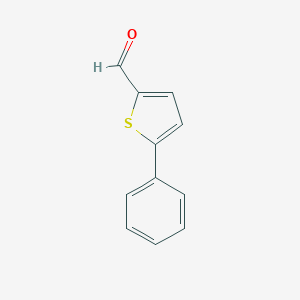

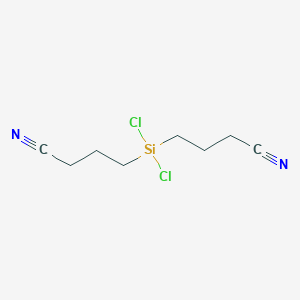
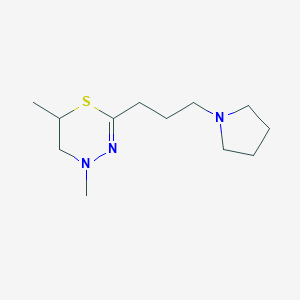

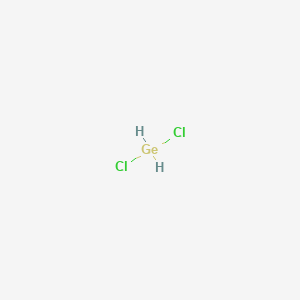
![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)
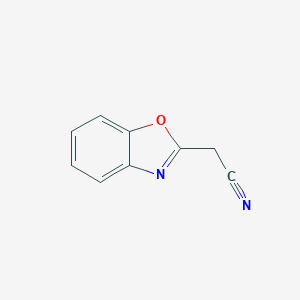
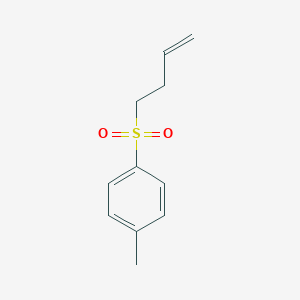
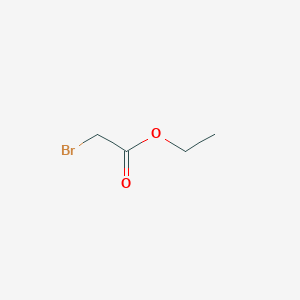
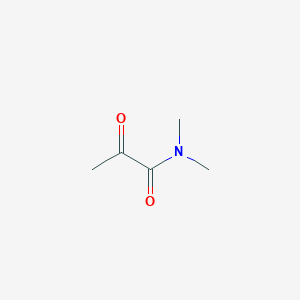
![3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B91309.png)
